molecular formula C9H8ClN3O2 B13033541 ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate

ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate

Cat. No.: B13033541
M. Wt: 225.63 g/mol
InChI Key: BUVFRWGPQPLJGT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate (CAS 2089648-81-5) is a high-value chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound features a chloro-substituted pyrrolo[2,3-c]pyridazine core, a privileged scaffold in the design of biologically active molecules. The reactive chloro and ester functional groups make it a versatile intermediate for further synthetic elaboration, such as nucleophilic aromatic substitution and cross-coupling reactions, to create novel derivatives for biological screening . Compounds based on the pyrrolopyridazine and related pyrrolopyrimidine scaffolds have demonstrated significant potential in pharmaceutical research, particularly as protein kinase inhibitors . For instance, structurally similar pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent and selective ATP-competitive inhibitors of Protein Kinase B (Akt), a key target in oncology due to its role in cell proliferation and survival signaling pathways . The chlorinated core of this compound is a key feature that allows researchers to efficiently synthesize targeted libraries of small molecules for evaluating against various disease models. As a key synthetic intermediate, it is strictly for research purposes in laboratory settings. Researchers value this compound for its utility in developing novel therapeutic agents, especially in oncology and inflammatory diseases. Handle with appropriate safety precautions; refer to the safety data sheet for detailed hazard information .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-6(10)5-3-4-11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,13)

InChI Key

BUVFRWGPQPLJGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2C(=C1Cl)C=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

Detailed Stepwise Preparation (Adapted from Closely Related Pyrrolo[2,3-d]pyrimidine Methods)

Step Reaction Description Key Reagents & Conditions Outcome & Notes
1. Alkylation/Condensation Reaction of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane or 2-bromo-1,1-dimethoxyethane Base catalyst (alkali), solvent (alcoholic or aprotic), temperature control (room temp to reflux) Formation of 2-cyano-3-(1,3-dioxolyl)ethyl propionate or ethyl 2-cyano-4,4-dimethoxybutanoate intermediate with high conversion (≥75%) and yield (up to 85%)
2. Cyclization Addition of formamidine acetate or formamidine salt to intermediate under basic conditions Alkali base (e.g., sodium alkoxide), solvent (ethanol, pyridine), temperature 0–50 °C for addition, then 50–110 °C for elimination and ring closure Formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine or equivalent fused heterocycle via condensation and ring closure in a one-pot procedure
3. Hydrolysis and Ring Closing Hydrolysis of protective groups and completion of ring closure Acidic conditions (e.g., hydrochloric acid), controlled temperature Conversion to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine intermediate
4. Chlorination Reaction of 4-hydroxy intermediate with chlorination reagent such as phosphorus oxychloride (POCl3) Sealed high-temperature and high-pressure reactor, controlled addition of POCl3, temperature 60–110 °C Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with purity >99.5% by HPLC, suitable for industrial scale production

Note: For the pyridazine analog, the synthetic routes are similar but require specific starting materials and conditions to favor pyridazine ring formation over pyrimidine.

Key Reaction Conditions and Optimization

  • Molar Ratios: Excess ethyl 2-cyanoacetate (1.5 to 10 equivalents) improves conversion rates and yield in the initial alkylation step.
  • Temperature Control: Critical for selectivity and yield; addition and cyclization steps are performed at 0–50 °C and elimination/chlorination at 50–110 °C.
  • One-Pot Reactions: Combining condensation and elimination steps reduces reaction time and waste.
  • Solvent Use: Alcoholic solvents (ethanol, methanol) and aprotic solvents (dimethyl sulfoxide) are common; solvent recovery and reuse are integral to green chemistry approaches.
  • Purification: High product purity (>99.5%) is achieved without further purification, facilitating industrial scalability.

Industrial Production Insights

  • Use of closed reaction systems with integrated solvent recovery, tail gas absorption, and filtration units enhances safety and environmental compliance.
  • Reduction in the amount of chlorinating agents (e.g., POCl3) minimizes toxic waste and improves green chemistry metrics.
  • The synthetic route is designed for mild reaction conditions and low equipment requirements , making it suitable for large-scale manufacturing.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Molar ratio (ethyl 2-cyanoacetate : alkylating agent) 1.5 : 1 to 10 : 1 Higher ratios increase conversion and yield
Reaction temperature (alkylation) Room temp to reflux (20–60 °C) Controls rate and side reactions
Cyclization temperature 0–50 °C (addition), 50–110 °C (elimination) Optimizes ring closure, minimizes impurities
Reaction time 2–8 hours per step Balances yield and process throughput
Purity of final product >99.5% (HPLC area %) High purity eliminates need for further purification
Yield 75–85% overall Efficient process with minimized waste

Research Findings and Notes

  • The synthetic approach involving ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials has demonstrated superior conversion rates (>75%) compared to literature methods (<60%).
  • The one-pot addition-condensation-cyclization strategy reduces reaction steps, time, and solvent use.
  • Chlorination with POCl3 under controlled conditions yields the chloro-substituted product with excellent purity and minimal by-products.
  • The ester group (ethyl carboxylate) remains stable throughout the synthesis, allowing for selective functionalization.
  • Industrial processes emphasize green chemistry principles , including solvent recycling and closed-system operations to minimize hazardous emissions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.

Scientific Research Applications

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrrolo[2,3-c]Pyridazine Derivatives

Ethyl 5-Amino-3,4-Diphenyl-7H-Pyrrolo[2,3-c]Pyridazine-6-Carboxylate (Compound 1)
  • Structural Differences: This analog replaces the chlorine at position 4 with an amino group and introduces phenyl substituents at positions 3 and 4 (Table 1).
  • The absence of chlorine reduces electrophilicity, altering reactivity in cross-coupling reactions .
Ethyl 5-Aminofuro[2,3-c]Pyridazine-6-Carboxylate (Compound 2)
  • Structural Differences : The pyrrolo ring is replaced with a furo (oxygen-containing) ring.
  • Impact : The oxygen atom introduces polarity, reducing logP compared to the target compound. This may affect solubility and bioavailability .

Heterocyclic Core Variations

Ethyl 4-Chloro-7-Azaindole-3-Carboxylate
  • Structural Differences : Features an azaindole core (pyrrolo[2,3-b]pyridine) instead of pyrrolopyridazine.
  • Impact : The pyridine ring (vs. pyridazine) reduces electron-deficient character, altering binding interactions with biological targets like kinases. Suppliers list this compound as a key intermediate for kinase inhibitors .
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (Compound 9c)
  • Structural Differences : Contains a pyrrolopyridine core (pyridine fused to pyrrole) instead of pyrrolopyridazine.
  • This analog showed 85% yield in hydrogenation reactions, suggesting comparable synthetic accessibility .

Table 1: Key Properties of Ethyl 4-Chloro-7H-Pyrrolo[2,3-c]Pyridazine-3-Carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₀ClN₃O₂ 251.67 Cl (C4), COOEt (C3) Electrophilic C4, versatile synthetic intermediate
Ethyl 5-amino-3,4-diphenyl-pyrrolo[2,3-c]pyridazine-6-carboxylate C₂₆H₂₂N₄O₂ 454.48 NH₂ (C5), Ph (C3/C4) Enhanced lipophilicity, hydrogen-bond donor
Ethyl 4-chloro-7-azaindole-3-carboxylate C₁₀H₉ClN₂O₂ 224.65 Cl (C4), COOEt (C3) Kinase inhibitor intermediate, azaindole core
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) C₁₁H₁₂N₂O₃ 220.23 OMe (C5), COOEt (C2) High synthetic yield (85%), pyridine core

Biological Activity

Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolopyridazine framework, which is known for its diverse biological activities. The presence of a chloro substituent and an ethyl ester enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated as an inhibitor of various cancer cell lines.

  • Mechanism of Action : The compound exhibits selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). In biochemical assays, it demonstrated an IC50 value in the low nanomolar range against EGFR mutants associated with resistance to conventional therapies .
  • Case Study : In a study involving Ba/F3 cells expressing EGFR mutations, this compound showed significant tumor growth inhibition in xenograft models. At a dosage of 100 mg/kg BID, it achieved up to 92% tumor growth inhibition, showcasing its potential as a targeted therapy for resistant NSCLC .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : In a series of tests against various bacterial strains, this compound exhibited low micromolar IC50 values, indicating effective inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription .
  • Efficacy : Compounds with similar structures have shown MIC values ranging from <0.03125 to 16 μg/mL against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives of this compound may have broad-spectrum antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications.

ModificationEffect on Activity
Chloro SubstituentEnhances selectivity for EGFR mutants
Ethyl EsterImproves solubility and bioavailability
Pyrrolidine RingContributes to antibacterial properties

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate clearance rates. Toxicity profiles are still under investigation but preliminary data suggest a manageable safety margin in animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate, and what reaction conditions optimize the introduction of chloro and ester substituents?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. For example, coupling a boronate ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted pyrrolopyridazine) with a chlorinated pyridazine ester using Pd catalysts (e.g., XPhos G2) and K₃PO₄ as a base in anhydrous solvents like THF or dioxane . Chlorination is typically achieved using reagents like PCl₅ or SOCl₂ under reflux conditions . Optimal yields require strict temperature control (80–100°C) and inert atmospheres.

Q. How can the ester group in this compound be selectively hydrolyzed to the carboxylic acid, and what purification methods are recommended?

  • Methodological Answer : Hydrolysis is performed using LiOH·H₂O in a THF/water or MeOH/water mixture at 0–25°C. For example, 7 equivalents of LiOH·H₂O react with the ester under stirring for 12–24 hours . The product is isolated via acidification (HCl) followed by extraction (EtOAc) and purified via silica gel chromatography or recrystallization. LC-MS or ESI-MS is used to confirm conversion (e.g., molecular ion peaks at m/z ~271 for the carboxylic acid derivative) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C), aromatic protons (δ ~6.5–8.5 ppm in ¹H), and the chloro-substituted pyrrolopyridazine ring protons (multiplicity analysis for regiochemistry) .
  • ESI-MS : Confirm molecular weight (e.g., m/z ~439 for intermediates) and fragmentation patterns .
  • IR : Ester C=O stretch (~1700–1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for the pyrrole ring) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 298 K can be processed using SHELXT for structure solution and SHELXL for refinement. Challenges include handling disorder in the ethyl ester group or pyrrolopyridazine ring. Twinning or poor diffraction may require iterative refinement with restraints on bond lengths/angles. Hydrogen atoms are typically placed geometrically, and thermal displacement parameters (ADPs) are refined anisotropically for non-H atoms .

Q. How can contradictory data between computational models (e.g., DFT) and experimental results (e.g., NMR/UV-Vis) for electronic properties be resolved?

  • Methodological Answer :

  • Re-examine computational parameters (basis sets, solvent models) and validate with experimental UV-Vis λₘₐₓ and molar absorptivity.
  • Compare calculated NMR chemical shifts (GIAO method) with experimental ¹H/¹³C data to identify discrepancies in electron density distribution .
  • Use crystallographic data (e.g., bond lengths/angles) to refine computational models .

Q. How can side reactions during chlorination or cyclization steps in multi-step syntheses be minimized?

  • Methodological Answer :

  • Chlorination : Use stoichiometric PCl₅ in dry DCM at 0°C to avoid over-chlorination. Monitor reaction progress via TLC (hexane/EtOAc) .
  • Cyclization : Employ high-dilution conditions to suppress oligomerization. Catalytic amounts of p-TsOH in toluene under reflux improve regioselectivity .
  • Purification : Use preparative HPLC with C18 columns (MeCN/water + 0.1% TFA) to isolate target compounds from byproducts .

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